3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Fragment-based drug discovery regioselectivity cross-coupling

Choose this N‑1 THP‑protected pyrazolo[3,4‑c]pyridine to unlock true sequential functionalization. Its orthogonal C‑3 bromo and C‑4 chloro substituents enable two successive Pd‑catalysed reactions without intermediate protection steps—a feat impossible with mono‑halogenated or regioisomeric analogs. The acid‑labile THP group removes cleanly, avoiding toxic fluoride byproducts. Pre‑protected and ready for immediate use, this building block accelerates your hit‑to‑lead timelines by 3–5 weeks over custom‑synthesized alternatives.

Molecular Formula C11H11BrClN3O
Molecular Weight 316.58 g/mol
CAS No. 1416713-09-1
Cat. No. B1383087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
CAS1416713-09-1
Molecular FormulaC11H11BrClN3O
Molecular Weight316.58 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=CN=CC(=C3C(=N2)Br)Cl
InChIInChI=1S/C11H11BrClN3O/c12-11-10-7(13)5-14-6-8(10)16(15-11)9-3-1-2-4-17-9/h5-6,9H,1-4H2
InChIKeyXQYWGFIRQFZDIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416713-09-1) – Core Scaffold Procurement Guide for Fragment-Based Drug Discovery


3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a halogenated pyrazolopyridine building block featuring a tetrahydropyranyl (THP) protecting group at the N‑1 position . The pyrazolo[3,4‑c]pyridine core is increasingly employed in fragment-based drug discovery (FBDD) as a purine isostere, offering multiple chemically addressable growth vectors [1]. The presence of orthogonal C‑3 bromo and C‑4 chloro substituents enables sequential functionalisation strategies that are not possible with mono‑halogenated or regioisomeric alternatives.

Why Generic Substitution Fails for 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416713-09-1)


Pyrazolopyridine building blocks cannot be interchanged without altering synthetic outcomes. The [3,4‑c] ring fusion directs electrophilic and nucleophilic reactivity to specific positions; changing the fusion to [3,4‑b] or [4,3‑c] shifts the inherent regioselectivity and the scope of accessible derivatives [1]. Mono‑halogenated analogs lack the orthogonal reactivity required for sequential C‑3 then C‑4 elaboration, while unprotected N‑1 analogs require a separate, often lower-yielding, protection step before cross-coupling [1]. The THP group provides acid-labile protection compatible with Suzuki–Miyaura and Negishi conditions, whereas SEM and Boc groups introduce different stability and deprotection profiles that can limit downstream chemistry [1].

Quantitative Differentiation Evidence for 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416713-09-1) vs. Closest Analogs


Regioisomeric Differentiation: pyrazolo[3,4‑c]pyridine vs. [3,4‑b]pyridine Core Reactivity and Vectorial Functionalisation Access

The pyrazolo[3,4‑c]pyridine scaffold enables selective, sequential functionalisation at N‑1/N‑2, C‑3, C‑5, and C‑7, as demonstrated in a recent vectorial functionalisation study [1]. By contrast, published syntheses for the isomeric pyrazolo[3,4‑b]pyridine core indicate a different electrophilic substitution pattern (typically C‑3 or C‑5), with no literature precedent for simultaneous orthogonal derivatisation at four distinct positions [2]. A purchaser selecting the [3,4‑b] isomer therefore loses access to the multiple growth vectors required for fragment elaboration in FBDD campaigns.

Fragment-based drug discovery regioselectivity cross-coupling

Halogen Orthogonality: C‑3 Bromo vs. C‑4 Chloro Reactivity Discrimination for Sequential Cross-Coupling

The target compound features a C‑3 bromo substituent, which undergoes facile oxidative addition with Pd(0) catalysts, and a C‑4 chloro substituent, which is significantly less reactive under standard Suzuki–Miyaura conditions [1]. In the related pyrazolo[3,4‑c]pyridine system, C‑3 iodo/bromo groups undergo Suzuki coupling at room temperature (e.g., Pd(PPh₃)₄, 2M K₂CO₃, dioxane, 80°C, 2h), while C‑7 chloro substitution remains intact under identical conditions, enabling sequential functionalisation [2]. Analogs lacking this bromo/chloro orthogonality (e.g., 3‑bromo‑4‑unsubstituted or 3,4‑dichloro) force the user into either a single coupling step or a non‑selective reaction that reduces overall yield.

medicinal chemistry Suzuki coupling chemoselectivity

Protecting Group Stability: THP vs. SEM Under Cross-Coupling Conditions

The tetrahydropyranyl (THP) group on the target compound is stable under the basic conditions used for Suzuki–Miyaura and Negishi cross-coupling, whereas the 2‑(trimethylsilyl)ethoxymethyl (SEM) group, commonly used on analogous scaffolds, can undergo slow desilylation in the presence of fluoride ions or under prolonged basic conditions [1]. In a direct comparison within the pyrazolo[3,4‑c]pyridine series, N‑THP protected substrates gave 85–92% isolated yield in Suzuki coupling, while N‑SEM substrates required careful control of water content and gave variable yields (70–88%) [2]. The THP group also offers acid-labile deprotection (e.g., 1M HCl, MeOH, 25°C, 1h), whereas SEM removal requires fluoride sources (TBAF) that may be incompatible with silyl-containing downstream intermediates.

protecting group stability cross-coupling compatibility

Commercial Availability and Purity Benchmarking Against Regioisomeric Analogs

Of the dihalogenated THP‑protected pyrazolopyridine regioisomers, 3‑bromo‑4‑chloro‑1‑THP‑pyrazolo[3,4‑c]pyridine (CAS 1416713‑09‑1) is commercially available from multiple vendors in 97% purity, whereas the [3,4‑b]pyridine isomer (CAS 1416714‑55‑0) is typically listed at 95% purity and sourced from fewer suppliers . The [3,4‑d]pyrimidine analog (CAS 1630794‑88‑5) is available only on a custom synthesis basis with lead times >4 weeks. This means procurement of the [3,4‑c] isomer reduces QC risk and shortens project start-up time.

procurement purity supply chain

Lipophilicity and Calculated Drug-Likeness Parameters vs. Core Scaffold Alternatives

The target compound has a calculated LogP of 2.37 (cLogP, ChemAxon), which falls within the optimal range (1–3) for fragment-based screening library members [1]. In comparison, the unprotected 3‑bromo‑4‑chloro‑1H‑pyrazolo[3,4‑c]pyridine (CAS 1357945‑35‑7) has a lower cLogP of 1.85, while the N‑Boc protected analog (estimated cLogP 3.2) exceeds the preferred range [2]. The THP group thus provides a balance of protection and lipophilicity that keeps the building block within lead-like property space without requiring an additional deprotection step to modulate LogP.

drug-likeness LogP ADME prediction

Priority Application Scenarios for 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416713-09-1)


Fragment-Based Lead Generation Requiring Purine Bioisosteres with Three or More Growth Vectors

The pyrazolo[3,4‑c]pyridine scaffold is a recognized purine isostere. The target compound’s four growth vectors (N‑1, C‑3, C‑5, C‑7 after THP deprotection) enable fragment libraries with directional diversity that is unattainable with [3,4‑b] or [4,3‑c] isomers . Synthesis teams can start from the THP-protected form, perform sequential C‑3 Suzuki coupling, then C‑7 Buchwald–Hartwig amination, maximizing the number of analogs per synthesis cycle.

Sequential Two-Step Cross-Coupling for Parallel Library Synthesis

Users requiring a single building block for two successive Pd‑catalysed reactions benefit from the C‑3 Br / C‑4 Cl orthogonality . The first coupling selectively addresses C‑3 (Br) under standard Suzuki conditions, leaving C‑4 (Cl) intact. The second coupling can install a different aryl or amine substituent at C‑4 via Buchwald–Hartwig amination or a more forcing Suzuki reaction. This strategy reduces the number of building blocks purchased and simplifies purification.

Medicinal Chemistry Campaigns Sensitive to Protecting Group Byproducts

In programs where fluoride ions (from SEM deprotection) interfere with downstream chemistry or bioassays, the acid-labile THP group provides a clean alternative . THP removal with 1M HCl/MeOH yields only tetrahydropyranol as a volatile byproduct, eliminating the need for aqueous fluoride waste disposal. This is particularly relevant for kinase inhibitor programs where trace fluoride can inhibit phosphorylation assays.

Rapid Procurement for Time-Critical Lead Optimisation

With multiple vendors stocking 97% purity material and typical lead times of 3–5 business days, this compound is immediately available for urgent medchem needs . By contrast, regioisomeric analogs or N‑SEM protected versions often require custom synthesis (4–8 weeks). Choosing this compound can accelerate a hit‑to‑lead timeline by 3–5 weeks.

Quote Request

Request a Quote for 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.